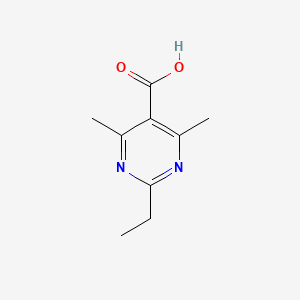
2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains ethyl, methyl, and carboxylic acid groups .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties and Electronic Structure
Pyrimidine derivatives, including structures related to 2-ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid, have been extensively studied for their promising applications in nonlinear optics (NLO) and electronic structures. For instance, thiopyrimidine derivatives exhibit significant NLO properties, which are larger compared to standard molecules, suggesting their potential for optoelectronic applications. Density functional theory (DFT) and time-dependent DFT (TDDFT) analyses highlight the electronic and NLO characteristics of these compounds, underscoring their utility in high-tech optoelectronic applications (Hussain et al., 2020).
Antimicrobial and Antitumor Activity
Pyrimidine derivatives synthesized from 2-ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid have been evaluated for their cardiotonic activity and have shown potential in various pharmacological areas. The structural and quantum chemical studies on these derivatives indicate a broad spectrum of biological activities, including antimicrobial and antitumor effects. The synthesis and evaluation process involves complex chemical reactions leading to compounds with promising biological activities, showcasing their relevance in medicinal chemistry (Dorigo et al., 1996).
Crystal Structure and Molecular Interactions
The crystal structures of pyrimidinium salts derived from pyrimidine derivatives reveal intricate details about molecular interactions, such as hydrogen bonding patterns and the formation of bimolecular ring motifs. These structures provide insight into the molecular basis of the compounds' pharmacological actions and their potential applications in drug design. The analysis of pyrimethaminium salts and their interactions offers valuable information on the mimicking behavior of sulfonate and carboxylate groups, contributing to our understanding of drug-receptor interactions and the design of more effective therapeutic agents (Balasubramani et al., 2007).
Synthesis and Pharmacological Applications
The diverse synthetic routes and pharmacological evaluations of pyrimidine derivatives underscore the versatility and potential of 2-ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid in drug development. These studies highlight the compounds' antioxidant, antibacterial, and anti-inflammatory activities, showcasing their wide-ranging applications in addressing various health conditions. Through innovative synthesis methods and detailed biological assessments, researchers continue to explore the therapeutic possibilities of pyrimidine derivatives, contributing to the advancement of pharmaceutical sciences and the development of new treatments (Rani et al., 2012).
Eigenschaften
IUPAC Name |
2-ethyl-4,6-dimethylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-4-7-10-5(2)8(9(12)13)6(3)11-7/h4H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADLLMZNXHMVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=N1)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Benzenesulfonyl)-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2759359.png)
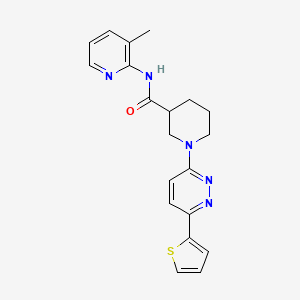

![5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2759365.png)
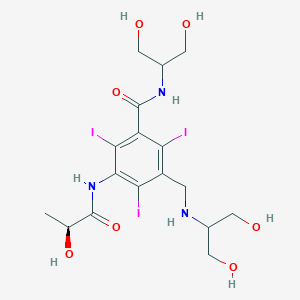
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2759367.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B2759368.png)
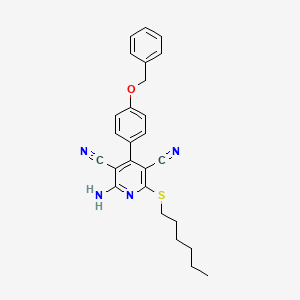
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride](/img/structure/B2759371.png)
![3-[N-(2-carboxyethyl)-2-methoxy-5-nitroanilino]propanoic acid](/img/structure/B2759375.png)
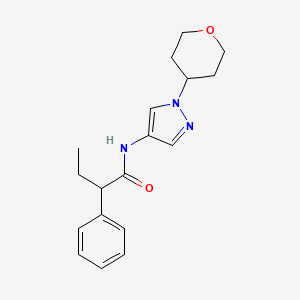

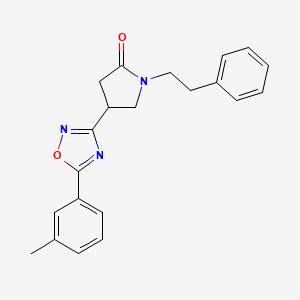
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2759381.png)